Methylgomisin O

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H30O7 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(8R,9S,10S)-3,4,5,8,19-pentamethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene |

InChI |

InChI=1S/C24H30O7/c1-12-8-14-9-17-22(31-11-30-17)23(28-6)18(14)19-15(20(26-4)13(12)2)10-16(25-3)21(27-5)24(19)29-7/h9-10,12-13,20H,8,11H2,1-7H3/t12-,13-,20+/m0/s1 |

InChI Key |

FCFAWFPHAOTXPJ-KQHSUYLTSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC)OC)OC)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC)OC)OC)OC)OC)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Methylgomisin O: Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methylgomisin O, a lignan compound isolated from Schisandra viridis. It details its chemical structure, and available data on its biological activity, with a focus on its anti-inflammatory properties.

Chemical Structure and Identification

This compound is a dibenzocyclooctadiene lignan with the systematic IUPAC name (8R,9S,10S)-3,4,5,8,19-Pentamethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene [1]. Its chemical properties are summarized in the table below.

| Identifier | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₇ | [1] |

| Molecular Weight | 430.5 g/mol | [1] |

| CAS Number | 1276654-07-9 | [1] |

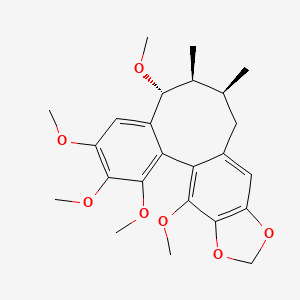

2D Chemical Structure:

Biological Activity: Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory activity. Preliminary studies indicate that it exerts its effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.

Signaling Pathway Inhibition

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. This compound is reported to inhibit this LPS-induced inflammatory cascade.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting LPS-induced inflammation.

Experimental Protocols

Detailed experimental protocols for the validation of this compound's anti-inflammatory activity are crucial for reproducible research. The following outlines general methodologies for assessing the inhibition of the NF-κB and MAPK signaling pathways.

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model

A common in vitro model to study inflammation involves the use of macrophage cell lines, such as RAW 264.7, or monocytic cell lines, like THP-1[2].

-

Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Stimulation: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Induction of Inflammation: Inflammation is induced by adding LPS to the cell culture medium at a specific concentration (e.g., 1 µg/mL) and incubating for a defined period (e.g., 6-24 hours).

-

Analysis: The levels of pro-inflammatory mediators (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using techniques like ELISA. Cell lysates can be used for downstream analysis of protein expression and phosphorylation.

NF-κB Activation Assay

The activation of the NF-κB pathway can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Immunofluorescence Staining:

-

Following LPS stimulation in the presence or absence of this compound, cells are fixed and permeabilized.

-

Cells are then incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).

-

The subcellular localization of NF-κB p65 is visualized and quantified using fluorescence microscopy.

-

-

Western Blotting of Nuclear and Cytoplasmic Fractions:

-

Nuclear and cytoplasmic extracts are prepared from the treated cells.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies against NF-κB p65.

-

The relative abundance of NF-κB p65 in the nuclear and cytoplasmic fractions is quantified to determine the extent of translocation.

-

MAPK Pathway Activation Assay

The activation of the MAPK pathway is typically evaluated by measuring the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.

-

Western Blotting:

-

Whole-cell lysates are prepared from cells treated as described in the in vitro inflammation model.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membranes are probed with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK.

-

To ensure equal protein loading, the membranes are also probed with antibodies against the total (phosphorylated and unphosphorylated) forms of these proteins.

-

The levels of phosphorylated proteins are normalized to the total protein levels to determine the degree of activation.

-

Quantitative Data

Currently, specific IC₅₀ values for the anti-inflammatory activity of this compound are not widely available in the public domain. Further research is required to quantify its potency in inhibiting the NF-κB and MAPK pathways and the production of inflammatory cytokines. The experimental protocols described above can be utilized to generate such quantitative data.

Conclusion

This compound is a dibenzocyclooctadiene lignan with a well-defined chemical structure. It presents a promising avenue for anti-inflammatory drug discovery due to its reported inhibitory effects on the NF-κB and MAPK signaling pathways. This technical guide provides the foundational information for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. The outlined experimental protocols offer a starting point for the detailed characterization of its biological activity and the elucidation of its precise mechanism of action.

References

Methylgomisin O: A Technical Guide to its Natural Sources, Botanical Origin, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylgomisin O is a bioactive dibenzocyclooctadiene lignan, a class of natural products that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, botanical origin, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Botanical Origin

This compound is primarily found within the plant family Schisandraceae , a group of flowering plants with a distribution predominantly in Asia. The principal botanical origins of this compound are species within the genus Schisandra.

-

Schisandra viridis : The fruits of Schisandra viridis have been identified as a natural source of this compound.

-

Schisandra chinensis : While a wide array of lignans have been isolated from the fruits of Schisandra chinensis, a well-known medicinal plant in traditional Chinese medicine, the presence of various gomisin-type lignans suggests it as a likely source of this compound as well[1].

The lignans in these plants are typically concentrated in the fruits and seeds, which are often used in traditional medicine preparations[2].

Quantitative Analysis

| Lignan | Plant Species | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| Schisandrin | Schisandra chinensis | Fruit | 2.199 - 11.08 | [2] |

| Gomisin A | Schisandra chinensis | Fruit | Data not specified | [2] |

| Schisandrol A | Schisandra chinensis | Fruit | Data not specified | [2] |

| Schisandrin B | Schisandra chinensis | Fruit | Data not specified | [2] |

| Schisandrin C | Schisandra chinensis | Fruit | Data not specified | [2] |

| Angeloylgomisin H | Schisandra chinensis | Fruit | Data not specified | [2] |

| Gomisin G | Schisandra chinensis | Fruit | Data not specified | [2] |

| Schisantherin A | Schisandra chinensis | Fruit | Data not specified | [2] |

| Schisanhenol | Schisandra chinensis | Fruit | Data not specified | [2] |

Note: The table above reflects the availability of quantitative data for major lignans in Schisandra chinensis. Specific concentrations for this compound in Schisandra viridis or other species require further investigation.

Experimental Protocols

Extraction and Isolation of Dibenzocyclooctadiene Lignans (Representative Protocol)

The following is a representative protocol for the extraction and isolation of dibenzocyclooctadiene lignans, including this compound, from the fruits of Schisandra species. This protocol is a composite based on established methods for lignan purification.

1. Sample Preparation:

- Air-dry the fruits of the Schisandra species (e.g., S. viridis) at room temperature.

- Grind the dried fruits into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material with 95% ethanol (EtOH) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

- Repeat the extraction process three times to ensure exhaustive extraction of the lignans.

- Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Dibenzocyclooctadiene lignans are typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on a silica gel column.

- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

- Collect fractions and monitor them by thin-layer chromatography (TLC) using a UV lamp (254 nm) to identify fractions containing lignans.

- Pool the fractions containing compounds with similar TLC profiles.

- Further purify the pooled fractions using preparative HPLC on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water to isolate individual lignans, including this compound.

5. Structure Elucidation:

- Characterize the purified this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data[1].

HPLC Method for Lignan Analysis (Representative Protocol)

Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient Elution: A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile over a period of 30-60 minutes.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 220-254 nm.

Injection Volume: 10-20 µL.

Standard Preparation: Prepare standard solutions of purified this compound in methanol or acetonitrile at various concentrations to establish a calibration curve for quantification.

Biosynthetic and Signaling Pathways

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex process that originates from the phenylpropanoid pathway[3]. The general pathway involves the oxidative coupling of two coniferyl alcohol molecules, a reaction often mediated by dirigent proteins (DIRs) to ensure stereospecificity. The resulting lignan backbone undergoes a series of modifications, including cyclization, hydroxylation, and methylation, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs), to yield the diverse array of dibenzocyclooctadiene lignans[4][5].

References

- 1. The Constituents of Schizandra chinensis BAILL. V. The Structures of Four New Lignans, Gomisin N, Gomisin O, Epigomisin O and Gomisin E, and Transformation of Gomisin N to Deangeloylgomisin B [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Methylgomisin O in Schisandra Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Schisandra is a rich source of bioactive dibenzocyclooctadiene lignans, which are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects. Methylgomisin O is one such lignan, isolated from Schisandra sphenanthera. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for dibenzocyclooctadiene lignans, originating from the phenylpropanoid pathway. The pathway can be broadly divided into three key stages:

-

Phenylpropanoid Pathway: The synthesis of the monolignol precursor, coniferyl alcohol, from phenylalanine.

-

Dibenzocyclooctadiene Skeleton Formation: The oxidative coupling of two coniferyl alcohol molecules to form the characteristic eight-membered ring structure.

-

Tailoring Reactions: Hydroxylation and O-methylation steps that lead to the final structure of this compound.

While the complete pathway specific to this compound has not been fully elucidated, evidence from studies on related lignans in Schisandra allows for the construction of a putative pathway. A crucial final step is the O-methylation of a hydroxylated precursor to yield this compound.

The Discovery and Isolation of Methylgomisin O: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and potential biological activities of Methylgomisin O, a dibenzocyclooctadiene lignan found in plant materials. This document details the common plant sources, outlines a comprehensive, albeit generalized, protocol for its extraction and purification, and explores its putative anti-inflammatory signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Plant Sources and Significance

This compound is a naturally occurring lignan predominantly found in plants of the Schisandraceae family. The primary plant source cited in the literature for the isolation of this compound is Schisandra sphenanthera , also known as the Southern Schisandra fruit.[1][2][3] Lignans from Schisandra species are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This compound, as a member of this class of compounds, is a promising candidate for further pharmacological investigation.

Extraction and Isolation of this compound

The isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and purification. While specific yields and purities can vary depending on the quality of the plant material and the precise experimental conditions, the following protocol outlines a general and effective methodology.

Experimental Protocol: Extraction and Preliminary Fractionation

This protocol describes a common approach for extracting and partially purifying lignans from Schisandra sphenanthera.

Materials and Equipment:

-

Dried and powdered fruits of Schisandra sphenanthera

-

95% Ethanol (EtOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel for column chromatography (200-300 mesh)

-

Rotary evaporator

-

Soxhlet extractor (optional)

-

Glass chromatography column

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction:

-

A sample of dried, powdered Schisandra sphenanthera fruits (e.g., 1 kg) is subjected to extraction with 95% ethanol. This can be achieved through maceration (soaking at room temperature for several days with periodic agitation) or more exhaustively using a Soxhlet apparatus.

-

The ethanolic extract is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

First, the aqueous suspension is extracted with n-hexane to remove nonpolar constituents like fats and waxes. The n-hexane fraction is collected.

-

Next, the remaining aqueous layer is extracted with ethyl acetate. The ethyl acetate fraction, which will contain the lignans, is collected.

-

The ethyl acetate is then removed under reduced pressure to yield a lignan-enriched fraction.

-

Experimental Protocol: Chromatographic Purification

The lignan-enriched fraction is further purified using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Lignan-enriched fraction from the previous step

-

Silica gel for column chromatography

-

Glass chromatography column

-

Preparative HPLC system with a C18 column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Procedure:

-

Silica Gel Column Chromatography:

-

The lignan-enriched ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a larger silica gel column packed in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

The column is eluted with a gradient of increasing polarity, starting with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values) to known gomisin standards.

-

Fractions containing the target compound, this compound, are pooled and the solvent is evaporated.

-

-

Preparative HPLC:

-

The pooled fractions from the silica gel column are dissolved in a suitable solvent (e.g., methanol) and subjected to preparative HPLC on a C18 reversed-phase column.

-

A typical mobile phase for the separation of lignans is a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed from the collected fraction to yield purified this compound. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

-

Quantitative Data

The yield and purity of this compound obtained through this process are dependent on several factors. The following table provides a representative summary of the expected outcomes. Please note that these are example values and will need to be determined empirically.

| Parameter | Value | Method of Determination |

| Starting Plant Material | 1 kg of dried Schisandra sphenanthera fruits | - |

| Crude Ethanolic Extract Yield | 100 - 150 g | Gravimetric |

| Lignan-Enriched Ethyl Acetate Fraction Yield | 20 - 30 g | Gravimetric |

| Purified this compound Yield | 50 - 100 mg | Gravimetric |

| Purity of Isolated this compound | >95% | Analytical HPLC |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Caption: Isolation workflow for this compound.

Putative Anti-Inflammatory Signaling Pathway

While the precise signaling pathway for this compound is still under investigation, based on the known anti-inflammatory activities of other lignans from Schisandra, it is hypothesized to involve the inhibition of the NF-κB and MAPK signaling pathways.

References

- 1. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylgomisin O: A Technical Guide to its Biological Activity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra viridis. Lignans from the Schisandraceae family are a well-documented class of bioactive compounds with a wide array of pharmacological activities. While specific research on this compound is limited, its structural similarity to other well-studied gomisins suggests a comparable pharmacological profile. This guide provides an in-depth overview of the known biological activities of this compound and the broader class of dibenzocyclooctadiene lignans, focusing on anti-inflammatory and cytotoxic effects. Methodologies for key experiments are detailed to facilitate further research and drug development.

Pharmacological Profile of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans, including compounds like Gomisin A, Gomisin N, and Schisandrin B, have been extensively studied for their therapeutic potential.[1][2] The primary activities attributed to this class of compounds are:

-

Anti-inflammatory Activity: Many lignans from Schisandra exhibit potent anti-inflammatory effects.[3][4] This is often achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

-

Anticancer Activity: Several dibenzocyclooctadiene lignans have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanisms underlying their anticancer activity include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1]

-

Hepatoprotective Effects: A significant body of research supports the liver-protective properties of these lignans, primarily through their antioxidant and anti-inflammatory actions.[6]

-

Neuroprotective Properties: Certain lignans have shown potential in protecting neuronal cells from damage, suggesting applications in neurodegenerative diseases.

-

Antioxidant Activity: The ability to scavenge free radicals is a common characteristic of this compound class, contributing to their overall therapeutic effects.[6]

Biological Activity of this compound

Direct scientific literature detailing the biological activity of this compound is scarce. However, available information from commercial suppliers indicates two primary areas of activity:

-

Anti-inflammatory Activity: this compound is reported to attenuate the production of inflammatory cytokines induced by lipopolysaccharide (LPS). This effect is mediated, at least in part, by the suppression of the NF-κB and MAPK signaling pathways.

-

Cytotoxic Effects: The compound has been noted to exhibit strong cytotoxic effects on the human promyelocytic leukemia cell line, HL-60.

Due to the lack of published quantitative data for this compound, the following table presents representative data for other closely related and well-researched dibenzocyclooctadiene lignans to provide a comparative context for its potential potency.

Table 1: Representative Biological Activities of Dibenzocyclooctadiene Lignans

| Compound | Biological Activity | Cell Line/Model | IC₅₀ / Effective Concentration | Reference |

| Gomisin N | Anti-inflammatory (Inhibition of NO production) | RAW 264.7 macrophages | IC₅₀: 18.5 µM | [3] |

| Gomisin A | Anti-inflammatory (Inhibition of IL-6 production) | Murine macrophages | Effective at 10 µM | [2] |

| Schisandrin B | Cytotoxicity | Human hepatoma (HepG2) | IC₅₀: 25 µM | [1] |

| Deoxyschizandrin | Cytotoxicity | Human breast cancer (MCF-7) | IC₅₀: 15.3 µM | [5] |

Signaling Pathways

The anti-inflammatory and cytotoxic effects of dibenzocyclooctadiene lignans are often mediated by the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound and related lignans are thought to inhibit this process.

MAPK Signaling Pathway

The MAPK pathway is another key regulator of cellular processes, including inflammation and apoptosis. It consists of a cascade of protein kinases that, when activated, can lead to the expression of various genes involved in these processes. Dibenzocyclooctadiene lignans can modulate this pathway to exert their biological effects.

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vivo antioxidant action of a lignan-enriched extract of Schisandra fruit and an anthraquinone-containing extract of Polygonum root in comparison with schisandrin B and emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Methylgomisin O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylgomisin O, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its antiviral and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Antiviral Activity: Inhibition of Bovine Herpesvirus-1 (BoHV-1) Entry

Recent studies have elucidated a key mechanism by which this compound exerts its antiviral effects, specifically against Bovine Herpesvirus-1 (BoHV-1). The primary mode of action involves the inhibition of viral entry into host cells through the modulation of the PI3K-Akt signaling pathway.[1]

Signaling Pathway

This compound has been shown to suppress the activation of the PI3K-Akt signaling pathway, which is crucial for the clathrin- and caveolin-mediated endocytosis utilized by BoHV-1 to enter Madin-Darby Bovine Kidney (MDBK) cells.[1] By inhibiting the phosphorylation of PI3K and Akt, this compound effectively blocks the downstream signaling cascade required for the viral entry process.[1]

Quantitative Data

The antiviral efficacy of this compound against BoHV-1 has been quantified through various assays. The following tables summarize the key findings.

Table 1: Effect of this compound on MDBK Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 | 100 |

| 12.5 | ~100 |

| 25 | ~100 |

| 50 | ~95 |

| 100 | ~80 |

Data synthesized from graphical representations in the cited literature.[2]

Table 2: Inhibition of BoHV-1 Entry into MDBK Cells by this compound

| Concentration (µM) | Viral Copies (relative to control) |

| 0 | 1.0 |

| 25 | ~0.6 |

| 50 | ~0.4 |

| 100 | ~0.2 |

Data synthesized from graphical representations in the cited literature.[2]

Table 3: Effect of this compound on PI3K-Akt Pathway Protein Expression

| Treatment | p-PI3K (relative to BoHV-1 control) | p-Akt (relative to BoHV-1 control) |

| Control | - | - |

| BoHV-1 | 1.0 | 1.0 |

| BoHV-1 + this compound (50 µM) | ~0.4 | ~0.5 |

Data synthesized from western blot quantifications in the cited literature.[1]

Anti-inflammatory Activity

Lignans from Schisandra chinensis are known to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and modulation of the NF-κB and MAPK signaling pathways.[3][4] While specific quantitative data for this compound's anti-inflammatory activity is still emerging, the general mechanisms for related gomisins provide a strong indication of its potential modes of action.

Inhibition of Nitric Oxide Production

Several lignans from Schisandra have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][6] This inhibition is a key indicator of anti-inflammatory potential, as excessive NO production is a hallmark of inflammation.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Schisandra lignans are often attributed to their ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Gomisin G and J, for instance, have been shown to block NF-κB activation in RAW 264.7 cells.[7] Gomisin M2 has demonstrated inhibitory effects on STAT1 and NF-κB activation in keratinocytes.[8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture

Madin-Darby Bovine Kidney (MDBK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

TCID₅₀ Assay for BoHV-1 Titer

-

Seed MDBK cells in a 96-well plate and grow to 80-90% confluency.

-

Prepare ten-fold serial dilutions of the virus stock.

-

Infect the MDBK cell monolayers with 100 µL of each viral dilution in replicates.

-

Incubate the plate at 37°C and observe for cytopathic effect (CPE) daily for 5-7 days.

-

The 50% tissue culture infective dose (TCID₅₀) is calculated using the Reed-Muench method.

Quantitative PCR (qPCR) for BoHV-1 DNA

-

DNA Extraction: Total DNA is extracted from BoHV-1 infected MDBK cells (treated with or without this compound) using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Reaction: The qPCR is performed using primers and a probe specific for a conserved region of the BoHV-1 genome (e.g., glycoprotein B gene). A typical reaction mixture includes template DNA, forward and reverse primers, a fluorescently labeled probe, and a qPCR master mix.

-

Thermal Cycling: The reaction is run on a real-time PCR system with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are used to quantify the viral DNA copies. A standard curve is generated using known concentrations of viral DNA to determine the absolute quantification.

Western Blot Analysis for PI3K-Akt Pathway

-

Cell Lysis: MDBK cells, treated as required (e.g., BoHV-1 infection with or without this compound), are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and Akt. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Immunofluorescence Assay (IFA) for Viral Entry

-

Cell Seeding and Treatment: MDBK cells are grown on coverslips in a 24-well plate. Cells are pre-treated with this compound before being infected with BoHV-1.

-

Fixation and Permeabilization: At desired time points post-infection, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against a BoHV-1 viral protein (e.g., gD). After washing, a fluorescently labeled secondary antibody is applied.

-

Counterstaining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted on glass slides.

-

Microscopy: The cells are visualized using a fluorescence microscope to observe viral protein localization, indicating viral entry. The number of infected cells can be quantified to assess the inhibition of viral entry.

Conclusion

This compound demonstrates significant potential as an antiviral agent, primarily by inhibiting the entry of BoHV-1 into host cells through the suppression of the PI3K-Akt signaling pathway. Furthermore, based on the activities of related lignans, it is highly probable that this compound also possesses anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided in this guide offer a framework for further investigation into the precise molecular mechanisms of this compound, which will be crucial for its future development as a therapeutic agent. Further research is warranted to generate specific quantitative data on its anti-inflammatory effects and to explore its efficacy against a broader range of viruses.

References

- 1. Schisandra chinensis inhibits the entry of BoHV-1 by blocking PI3K-Akt pathway and enhances the m6A methylation of gD to inhibit the entry of progeny virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. Inhibitory effects of β-chamigrenal, isolated from the fruits of Schisandra chinensis, on lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in RAW 264.7 macrophages [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans, a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, have garnered significant attention for their wide array of pharmacological activities. Among these, the dibenzocyclooctadiene lignans, primarily isolated from plants of the Schisandra genus, have shown considerable promise in various therapeutic areas. This technical guide provides a comprehensive review of the current literature on Methylgomisin O and its structurally related lignans, including Gomisin A, Gomisin J, Gomisin N, and Gomisin L1. Sourced from the fruits of Schisandra chinensis and Schisandra sphenanthera, these compounds have demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties. This document will delve into their chemical structures, summarize quantitative biological data, detail key experimental protocols, and visualize the underlying signaling pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structures

This compound is a dibenzocyclooctadiene lignan with the chemical formula C24H30O7 and a molecular weight of 430.5 g/mol . The core structure is characterized by a biphenyl system bridged by a cyclooctadiene ring. The specific stereochemistry and the arrangement of methoxy and hydroxyl groups on the aromatic rings are crucial for its biological activity. The structures of this compound and its related lignans discussed in this review are presented below.

Table 1: Chemical Structures and Properties of this compound and Related Lignans

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| This compound | C24H30O7 | 430.5 | [Structure of this compound would be depicted here - A visual representation is required but cannot be generated in this text-based format. The structure consists of a dibenzocyclooctadiene core with specific methyl and methoxy substitutions.] |

| Gomisin A | C23H28O7 | 416.5 | [Structure of Gomisin A would be depicted here - A visual representation is required but cannot be generated in this text-based format. It shares the dibenzocyclooctadiene core with variations in substituents compared to this compound.] |

| Gomisin J | C22H26O6 | 386.4 | [Structure of Gomisin J would be depicted here - A visual representation is required but cannot be generated in this text-based format. It shares the dibenzocyclooctadiene core with variations in substituents.] |

| Gomisin N | C23H28O7 | 416.5 | [Structure of Gomisin N would be depicted here - A visual representation is required but cannot be generated in this text-based format. It shares the dibenzocyclooctadiene core with variations in substituents.] |

| Gomisin L1 | C22H24O7 | 400.4 | [Structure of Gomisin L1 would be depicted here - A visual representation is required but cannot be generated in this text-based format. It shares the dibenzocyclooctadiene core with variations in substituents.] |

Biological Activities and Quantitative Data

This compound and its related lignans exhibit a broad spectrum of biological activities. Their efficacy has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function by 50%. The following tables summarize the reported quantitative data for the anti-inflammatory, anticancer, and neuroprotective effects of these compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of these lignans are largely attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines. This is often achieved through the modulation of key signaling pathways like NF-κB and MAPKs.

Table 2: Quantitative Data on the Anti-inflammatory Activity of Gomisin Lignans

| Compound | Assay | Cell Line/Model | Inducer | IC50 / Inhibition | Reference |

| Gomisin J | NO Production | RAW 264.7 | LPS (1 µg/mL) | ~15 µM | |

| Gomisin N | NO Production | RAW 264.7 | LPS (1 µg/mL) | ~18 µM | |

| Schisandrin C | NO Production | RAW 264.7 | LPS (1 µg/mL) | > 20 µM | |

| Gomisin N | iNOS Gene Expression | Rat Hepatocytes | IL-1β | Significant reduction at 10 µM | |

| γ-Schizandrin | iNOS Gene Expression | Rat Hepatocytes | IL-1β | Significant reduction at 10 µM | |

| This compound | TNF-α & IL-6 Production | Not Specified | LPS | Exhibits considerable inhibitory activity |

Anticancer Activity

Several gomisin lignans have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of survival signaling pathways.

Table 3: Quantitative Data on the Anticancer Activity of Gomisin Lignans

| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| Gomisin A | HeLa | Cervical Cancer | Cell Proliferation | Significant inhibition in a dose-dependent manner | |

| Gomisin A | SKOV3, A2780 | Ovarian Cancer | Cell Viability (MTT) | Enhances paclitaxel cytotoxicity | |

| Gomisin L1 | A2780, SKOV3 | Ovarian Cancer | Cell Viability (MTT) | Potent cytotoxic activity | |

| Gomisin N | HeLa | Cervical Cancer | Apoptosis | Enhances TNF-α-induced apoptosis | |

| This compound | HL-60 | Promyelocytic Leukemia | Cytotoxicity | Exhibits strong cytotoxic effects |

Neuroprotective Activity

Lignans from Schisandra have been investigated for their potential in treating neurodegenerative diseases. Their neuroprotective effects are linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation.

Table 4: Quantitative Data on the Neuroprotective Activity of Gomisin Lignans

| Compound | Model | Effect | Mechanism | Reference |

| Gomisin N | Alzheimer's Disease (in vivo and in vitro models) | Rescues cognitive impairment, reduces Aβ plaques, increases neuron number | Targets GSK3β and activates the Nrf2 signaling pathway | |

| Schisandra Lignans | General Neuroprotection | Protect neuronal cells from damage | Modulation of various signaling pathways |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and related lignans.

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of lignans on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A2780, SKOV3) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the test lignans (e.g., Gomisin A, Gomisin L1) in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Assay) for Anti-inflammatory Activity

Objective: To measure the inhibitory effect of lignans on the production of nitric oxide in stimulated macrophages.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Detailed Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test lignans (e.g., Gomisin J, Gomisin N) for 1-2 hours.

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no lignan treatment.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light. Following this, add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Western Blot Analysis for MAPK Phosphorylation

Objective: To investigate the effect of lignans on the phosphorylation status of MAPKs (e.g., ERK, JNK, p38) in a relevant signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (both total and phosphorylated forms).

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat them with the test lignans and/or an appropriate stimulus (e.g., LPS) for a specified time.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in a sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPKs (e.g., anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.

Signaling Pathways and Mechanistic Visualizations

The biological effects of this compound and related lignans are mediated through the modulation of complex intracellular signaling pathways. The most frequently implicated pathways are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Schisandra lignans have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.

Potential Therapeutic Applications of Methylgomisin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylgomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra sphenanthera, has emerged as a promising natural compound with multifaceted therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its antiviral and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and analyses of its mechanism of action are presented to facilitate further research and drug development efforts.

Introduction

Lignans, a diverse group of polyphenolic compounds derived from plants, have long been recognized for their broad spectrum of biological activities. Among these, dibenzocyclooctadiene lignans, predominantly found in plants of the Schisandraceae family, have garnered significant attention for their therapeutic promise. This compound is one such lignan that has been the subject of targeted research to elucidate its pharmacological effects and underlying molecular mechanisms. This document synthesizes the available preclinical data on this compound, offering a comprehensive resource for the scientific community.

Therapeutic Applications and Efficacy

Current research has primarily focused on the antiviral and anti-inflammatory activities of this compound. Preclinical studies have demonstrated its potential in inhibiting viral entry and modulating inflammatory responses.

Antiviral Activity

This compound has shown notable efficacy against Bovine Herpesvirus-1 (BoHV-1), a significant pathogen in cattle that can cause respiratory and reproductive diseases. Studies indicate that this compound inhibits the entry of BoHV-1 into Madin-Darby Bovine Kidney (MDBK) cells.[1] This inhibitory effect is crucial as it targets the initial and critical step of the viral life cycle.

Furthermore, earlier research has suggested the potential of this compound in combating the hepatitis B virus (HBV) by impeding its DNA replication.[2]

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Endpoint Measured | Observed Effect | Reference |

| Bovine Herpesvirus-1 (BoHV-1) | MDBK | Viral entry (virus copies) | Inhibition of viral entry | [1] |

| Hepatitis B Virus (HBV) | Not specified in abstract | HBV DNA replication | Impediment of HBV DNA replication | [2] |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. Specifically, it has been shown to considerably inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophage cells.[3] This activity suggests its potential therapeutic value in managing inflammatory conditions.

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Stimulus | Cytokine Inhibited | IC50 Value | Reference |

| RAW264.7 | LPS | TNF-α | Not Reported | [3] |

| RAW264.7 | LPS | IL-6 | Not Reported | [3] |

Mechanism of Action

Antiviral Mechanism: Inhibition of PI3K-Akt Signaling Pathway

The antiviral activity of this compound against BoHV-1 is attributed to its ability to block the PI3K-Akt signaling pathway.[4] This pathway is crucial for the clathrin- and caveolin-mediated endocytosis that BoHV-1 utilizes to enter host cells. By suppressing the activation of the PI3K-Akt pathway, this compound effectively prevents the virus from gaining entry into the cells, thereby halting the infection at a very early stage.[4]

Figure 1: BoHV-1 entry pathway and its inhibition by this compound.

Anti-inflammatory Mechanism

The precise molecular mechanism underlying the anti-inflammatory effects of this compound is an area of ongoing investigation. However, its ability to suppress the production of TNF-α and IL-6 in macrophages suggests that it may interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Experimental Protocols

BoHV-1 Entry Inhibition Assay

Objective: To determine the effect of this compound on the entry of Bovine Herpesvirus-1 into host cells.

Cell Line: Madin-Darby Bovine Kidney (MDBK) cells.

Methodology:

-

MDBK cells are seeded in 24-well plates and cultured to sub-confluent monolayers.

-

Cells are pretreated with various non-toxic concentrations of this compound for 1 hour at 37°C.

-

The pretreated cells are then infected with BoHV-1 at a multiplicity of infection (MOI) of 10 for 1 hour at 4°C to allow for viral attachment but not entry.

-

The temperature is then shifted to 37°C for 1 hour to permit viral entry.

-

After incubation, the cells are washed to remove unattached viruses.

-

Total cellular DNA is extracted, and the number of viral copies is quantified using quantitative polymerase chain reaction (qPCR) targeting a specific BoHV-1 gene.

-

The reduction in viral copies in this compound-treated cells compared to untreated control cells indicates the inhibition of viral entry.[1]

Figure 2: Workflow for the BoHV-1 entry inhibition assay.

Cytokine Production Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Cell Line: RAW264.7 mouse macrophage cell line.

Methodology:

-

RAW264.7 cells are cultured in 96-well plates.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

After a 24-hour incubation period, the cell culture supernatants are collected.

-

The concentrations of TNF-α and IL-6 in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The inhibition of cytokine production is calculated by comparing the cytokine levels in this compound-treated cells to those in LPS-stimulated cells without the compound.

-

Cell viability is assessed concurrently using an MTT assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Western Blot Analysis of PI3K-Akt Pathway

Objective: To investigate the effect of this compound on the activation of the PI3K-Akt signaling pathway.

Methodology:

-

MDBK cells are treated with this compound and/or infected with BoHV-1 as described in the viral entry assay.

-

Following treatment, cells are lysed to extract total proteins.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of this compound on pathway activation.

Other Potential Therapeutic Applications

While the primary focus of research on this compound has been on its antiviral and anti-inflammatory effects, the broader class of dibenzocyclooctadiene lignans has been investigated for other therapeutic properties. These include anticancer and neuroprotective activities.[5] However, to date, there is a lack of specific in vitro or in vivo studies focusing on the anticancer and neuroprotective effects of this compound itself. Further research in these areas is warranted to explore the full therapeutic potential of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the realms of antiviral and anti-inflammatory applications. Its well-defined mechanism of action against BoHV-1, involving the inhibition of the PI3K-Akt signaling pathway, provides a strong foundation for the development of novel antiviral strategies. Similarly, its ability to suppress key pro-inflammatory cytokines highlights its potential for treating a range of inflammatory disorders.

Future research should focus on several key areas:

-

Quantitative Efficacy: Determining the precise IC50 values for its anti-inflammatory and antiviral activities is crucial for understanding its potency.

-

Broad-Spectrum Antiviral Activity: Investigating its efficacy against a wider range of viruses, particularly other herpesviruses and hepatitis viruses, is a logical next step.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Exploration of Other Therapeutic Areas: Dedicated studies are needed to investigate the potential anti-cancer and neuroprotective effects of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective therapeutic agents.

References

- 1. Schisandra chinensis inhibits the entry of BoHV-1 by blocking PI3K-Akt pathway and enhances the m6A methylation of gD to inhibit the entry of progeny virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Schisandra chinensis inhibits the entry of BoHV-1 by blocking PI3K-Akt pathway and enhances the m6A methylation of gD to inhibit the entry of progeny virus [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Assessment of Lignan Profiling and Biological Activities of Schisandra henryi Leaf and In Vitro PlantForm Bioreactor-Grown Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical and Pharmacological Landscape of Methylgomisin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ethnobotanical uses of plants containing Methylgomisin O, a dibenzocyclooctadiene lignan primarily found in species of the Schisandraceae family. Delving into its pharmacological potential, this document provides a comprehensive overview of its purported activities, the signaling pathways it may modulate, and detailed experimental protocols for its investigation.

Ethnobotanical Context of this compound-Containing Plants

This compound is a constituent of plants within the Schisandraceae family, notably those belonging to the genera Schisandra and Kadsura. Traditional medicine systems, particularly Traditional Chinese Medicine (TCM), have a long history of utilizing these plants for a variety of therapeutic purposes.

The berries of Schisandra chinensis, known as "five-flavor fruit" (wu wei zi), are renowned for their adaptogenic properties, helping the body resist stressors of a physical, chemical, or biological nature. Ethnobotanical records indicate their use in treating a wide array of conditions, including:

-

Respiratory ailments: Coughs and wheezing.

-

Hepatic disorders: Liver protection and treatment of liver conditions.

-

Gastrointestinal issues: Stomach disorders and diarrhea.

-

Neurological and psychological well-being: To calm the spirit, enhance vitality, improve mental health, and soothe insomnia.

-

General health and vitality: To delay aging, reduce stress, improve vitality, and as a general tonic.

Similarly, various parts of plants from the Kadsura genus have been employed in folk medicine for their therapeutic benefits. These traditional applications often overlap with those of Schisandra, suggesting the presence of shared bioactive constituents like this compound. The ethnobotanical uses of Kadsura species include treatment for:

-

Chronic cough and dyspnea

-

Gastrointestinal inflammation

-

Insomnia

-

Rheumatoid arthritis

The documented anti-inflammatory, neuroprotective, and vitality-enhancing properties of these plants in traditional medicine provide a strong rationale for investigating the pharmacological activities of their isolated constituents, including this compound.

Pharmacological Activities and Putative Mechanisms of Action

While direct and extensive quantitative data on the pharmacological activities of isolated this compound is limited in the currently available scientific literature, the activities of closely related lignans from the same plant sources offer valuable insights into its potential therapeutic effects. The primary activities of interest, based on ethnobotanical uses and preliminary scientific investigations of related compounds, are anti-inflammatory, neuroprotective, and anticancer effects.

Anti-inflammatory Activity

Traditional Use Correlation: The use of Schisandra and Kadsura species in treating inflammatory conditions like rheumatoid arthritis points to the potential anti-inflammatory properties of their constituent lignans.

Putative Mechanism: Lignans isolated from Schisandra chinensis, such as gomisin J, gomisin N, and schisandrin C, have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the blockage of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) signaling pathways. It is plausible that this compound shares this mechanism of action.

Quantitative Data for Related Lignans: Please note: The following table presents data for lignans structurally related to this compound, as specific data for this compound is not readily available in the reviewed literature.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Gomisin J | NO Production | RAW 264.7 | Data not specified | |

| Gomisin N | NO Production | RAW 264.7 | Data not specified | |

| Schisandrin C | NO Production | RAW 264.7 | Data not specified |

Neuroprotective Activity

Traditional Use Correlation: The traditional use of Schisandra to enhance mental clarity, improve memory, and treat insomnia suggests the presence of neuroactive compounds.

Putative Mechanism: The neuroprotective effects of lignans are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is implicated in neuroprotection. It is hypothesized that this compound may exert neuroprotective effects by activating the PI3K/Akt pathway, thereby inhibiting apoptosis and promoting neuronal resilience.

Quantitative Data for Related Lignans: Please note: Specific EC50 or IC50 values for the neuroprotective activity of this compound are not currently available. The table below is a placeholder for future research findings.

| Compound | Assay | Cell Line | EC50/IC50 Value |

| This compound | Glutamate-induced cytotoxicity | HT22 | Data not available |

Anticancer Activity

Preclinical Interest: Many natural products, including lignans, are investigated for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Putative Mechanism: The anticancer activity of related lignans, such as Gomisin L1, has been linked to the induction of apoptosis via the generation of reactive oxygen species (ROS). The MAPK and PI3K/Akt signaling pathways are also crucial regulators of cell proliferation and survival, and their modulation by lignans can contribute to anticancer effects.

Quantitative Data for Related Lignans: Please note: The following table presents data for a lignan structurally related to this compound, as specific data for this compound is not readily available in the reviewed literature.

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Gomisin L1 | A2780 (Ovarian Cancer) | 21.92 ± 0.73 | |

| Gomisin L1 | SKOV3 (Ovarian Cancer) | 55.05 ± 4.55 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's pharmacological activities.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

Neuroprotective Activity: Glutamate-Induced Cytotoxicity in HT22 Cells

Objective: To assess the neuroprotective effect of this compound against glutamate-induced oxidative stress and cell death in the HT22 hippocampal neuronal cell line.

Materials:

-

HT22 murine hippocampal neuronal cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Glutamate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

Procedure:

-

Cell Culture and Seeding: Culture HT22 cells in supplemented DMEM and seed them into 96-well plates at an appropriate density. Allow the cells to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Induction of Cytotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for 24 hours.

-

Cell Viability Assay (MTT):

-

Remove the culture medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the EC50 value, which is the concentration of this compound that provides 50% protection against glutamate-induced cell death.

Anticancer Activity: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Selected human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)

-

Appropriate culture medium for each cell line, supplemented with FBS and antibiotics

-

This compound

-

MTT solution

-

DMSO

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, representing the concentration of this compound that causes 50% inhibition of cell growth.

Signaling Pathways and Visualization

Based on studies of related lignans, the MAPK/ERK and PI3K/Akt signaling pathways are likely key mediators of this compound's biological activities.

Putative Anti-inflammatory Signaling Pathway

The Architecture of Discovery: A Technical Guide to the Structural Elucidation of Novel Gomisin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the intricate process of identifying and characterizing novel gomisin derivatives, a class of bioactive lignans predominantly found in the medicinal plant Schisandra chinensis. With a focus on the core methodologies and data-driven insights essential for drug discovery and development, this document provides a comprehensive overview of the structural elucidation pipeline, from isolation to the characterization of biological activity and mechanism of action.

Introduction: The Therapeutic Potential of Gomisin Derivatives

Gomisins are a fascinating group of dibenzocyclooctadiene lignans that have garnered significant attention for their diverse pharmacological activities. These natural products have been traditionally used in medicine and are now being rigorously investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. The subtle structural variations among different gomisin derivatives can lead to profound differences in their biological effects, making the discovery and characterization of novel analogues a critical endeavor in the quest for new therapeutic leads. This guide will illuminate the path from raw plant material to a deep understanding of the structure and function of these promising compounds.

Data Presentation: Biological Activity of Novel Gomisin Derivatives

The following tables summarize the quantitative data on the cytotoxic activities of various novel gomisin derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of the potency of these compounds.

Table 1: Anticancer Activity of Halogenated Gomisin J Derivatives [1]

| Compound | Derivative | Cell Line | IC50 (µM) |

| Gomisin J | - | MT-4 | >10 |

| 1506 | 4,9-dibromo | MT-4 | 0.39 |

| 1689 | 4,9-dichloro | MT-4 | 1.23 |

| 1580 | 4,9-diiodo | MT-4 | 0.42 |

Table 2: Anticancer Activity of Gomisin M2 [2]

| Compound | Cell Line | IC50 (µM) after 48h |

| Gomisin M2 | MCF10A (non-cancerous) | >80 |

| Gomisin M2 | MDA-MB-231 (Breast Cancer) | 60 |

| Gomisin M2 | HCC1806 (Breast Cancer) | 57 |

Table 3: Anticancer Activity of Dibenzocyclooctatetraene Succinimide Derivatives [3]

| Compound | Cell Line | GI50 (µM) |

| 5a | A549 (Lung) | 1.45 |

| 5a | DU145 (Prostate) | 1.47 |

| 5a | KB (Nasopharyngeal) | 1.38 |

| 5a | KBvin (Drug-Resistant) | 1.42 |

Experimental Protocols: Core Methodologies

This section provides a detailed overview of the key experimental protocols employed in the isolation, synthesis, and characterization of novel gomisin derivatives.

Isolation and Purification of Lignans from Schisandra chinensis

The isolation of gomisin derivatives from their natural source is a multi-step process that involves extraction and chromatographic separation.

Protocol:

-

Extraction: Dried and powdered fruits of Schisandra chinensis are subjected to ultrasonic-assisted extraction (UAE) with a suitable solvent, such as methanol or ethanol.

-

Column Chromatography: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.[4]

-

Further Purification: Fractions containing the lignans of interest are further purified using techniques like supercritical antisolvent (SAS) precipitation or repeated column chromatography until pure compounds are obtained.[4] High-performance liquid chromatography (HPLC) is often used for final purification and to assess the purity of the isolated compounds.

Synthesis of Novel Gomisin Derivatives